N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
Description
N-(9H-Fluoren-2-yl)-5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a carboxamide group at position 3 and a 9H-fluoren-2-yl substituent. The fluorenyl group enhances aromaticity and bulkiness, influencing solubility and binding properties. This compound is likely synthesized via coupling reactions, such as Suzuki-Miyaura, given the prevalence of such methods in related structures (e.g., ).
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(18-12-21-23-8-3-9-25-20(18)23)22-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-2,4-7,11-12H,3,8-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTSRYOGVRRQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is functionalized to introduce a reactive group at the 2-position.
Cyclization: The functionalized fluorene undergoes cyclization with appropriate reagents to form the pyrazolo[3,2-b][1,3]oxazine ring system.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using high-throughput synthesis techniques and continuous flow reactors.
Chemical Reactions Analysis
N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorene or pyrazolo[3,2-b][1,3]oxazine rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Table 1: Overview of Synthesis Methods
| Method | Key Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Hantzsch Reaction | 2-(9H-fluoren-9-ylidene)hydrazine | Tetrahydrofuran | Variable |
| Buchwald-Hartwig Coupling | Various aryl halides | Dimethylformamide | High |
| Friedel-Crafts Alkylation | Aromatic compounds | Chlorinated solvents | Moderate |
Medicinal Chemistry
The compound's unique structure allows it to interact with biological macromolecules, making it a promising candidate in drug discovery. Its potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds synthesized from this base have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Anticancer Research : The compound's ability to modulate cellular signaling pathways positions it as a potential agent in cancer therapy. Its interactions with specific enzymes may inhibit tumor growth or promote apoptosis in cancer cells.
Material Science
Due to its electronic properties derived from the fluorene and heterocyclic components, this compound can be utilized in the development of advanced materials:
- Organic Semiconductors : The unique electronic structure allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that compounds with similar structures can enhance charge transport properties .
- Light-emitting Polymers : The incorporation of this compound into polymer matrices can yield materials with desirable optical properties for use in display technologies.
Case Study 1: Antimicrobial Efficacy
A study published in Molecular Biology evaluated the antimicrobial activity of synthesized derivatives of this compound against multidrug-resistant strains. Results indicated that several compounds exhibited minimum inhibitory concentrations lower than 256 μg/mL against resistant strains .
Case Study 2: Material Development
Research conducted on the application of this compound in OLEDs demonstrated enhanced luminescent properties when incorporated into polymer blends. The study found that devices containing this compound displayed improved efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
(a) Ethyl 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-carboxylate
- Structure : Ethyl ester at position 3 instead of carboxamide; lacks the fluorenyl group.
- Molecular weight: ~239.16 g/mol ().
- Applications: Likely serves as a precursor for carboxamide derivatives via aminolysis.
(b) 3-(Chlorosulfonyl)-5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-2-carboxylic Acid
- Structure : Chlorosulfonyl and carboxylic acid groups at positions 3 and 2, respectively.
- Reactivity : The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution to form sulfonamides or esters. CAS: 1365937-81-0 ().
- Handling : Requires refrigeration for stability ().
(c) N-(3-Fluoro-4-methylphenyl)-5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
Functional Group Impact on Properties
Hydrogen Bonding and Crystallinity
The carboxamide group in the target compound enables robust hydrogen-bonding networks, critical for crystal packing (). In contrast, esters (e.g., ethyl carboxylate) and sulfonates exhibit weaker interactions, leading to differing solubility and melting points.
Biological Activity
N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a fluorene moiety, a pyrazole ring, and an oxazine ring. This structural complexity is significant as it contributes to the compound's interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 1448075-92-0 |
This compound interacts with various biological macromolecules. The heterocyclic rings allow it to bind to specific enzymes or receptors, potentially modulating their activity. This interaction can lead to several biological effects:
- Antimicrobial Activity : The compound may exhibit antimicrobial properties by inhibiting bacterial growth or affecting cell membrane integrity.
- Antiproliferative Effects : Research indicates that similar compounds within its class have shown antiproliferative effects against cancer cell lines.
Biological Activity Studies
Several studies have investigated the biological activity of compounds related to this compound. Here are some key findings:
- Antiproliferative Activity :
- Mechanisms of Action :
-
Chemical Reactivity :
- The compound can undergo oxidation and reduction reactions that modify its biological activity. For instance, oxidized derivatives may exhibit enhanced reactivity towards biological targets .
Case Study 1: Antimicrobial Activity
A recent investigation into the antimicrobial properties of similar pyrazole derivatives showed promising results against Gram-positive bacteria. The study highlighted the potential for these compounds to serve as templates for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
In a study focusing on cancer therapeutics, derivatives of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE were tested against various cancer cell lines. Results demonstrated significant cytotoxicity in certain derivatives at micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(9H-fluoren-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide?
- Methodology :
- Core scaffold assembly : The pyrazolo[3,2-b][1,3]oxazine core can be synthesized via cyclization reactions using precursors like 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid (building block cataloged in ).
- Fluorenyl coupling : The 9H-fluoren-2-yl group is introduced via amide bond formation under coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Validation : Confirmation of structure and purity (>95%) via -NMR, ESI-MS, and HPLC (as in for analogous compounds).
Q. How is the compound characterized structurally and analytically?
- Methodology :
- Spectroscopy : -NMR (to confirm proton environments), -NMR, and FT-IR (amide bond validation) .
- Mass spectrometry : ESI-MS or HRMS for molecular weight confirmation and impurity profiling .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) to resolve 3D conformation .
Q. What are the critical purity thresholds for this compound in biological assays?
- Guidelines :
- HPLC : Purity ≥95% (monitored at 254 nm) with retention time matching reference standards .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) deviations <0.4% .
- Impurity profiling : Detect and quantify by-products (e.g., unreacted fluorenyl intermediates) using LC-MS .
Advanced Research Questions
Q. How can reaction yields for the pyrazolo-oxazine core synthesis be optimized?
- Experimental Design :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for cyclization efficiency .
- Catalyst optimization : Compare Pd-based catalysts (e.g., Pd(OAc)) vs. organocatalysts for regioselectivity .
- Temperature gradients : Monitor reaction progress at 60–100°C to balance yield and decomposition (see for thermal stability data).
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Analysis Framework :
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP levels in kinase inhibition assays) .
- Structural analogs : Compare activity of fluorinated vs. non-fluorinated derivatives (e.g., vs. 14) to isolate electronic effects.
- Computational modeling : Use CoMFA or molecular docking (e.g., AutoDock Vina) to correlate substituent effects with bioactivity .
Q. How does the fluorenyl group influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP determination : Measure partition coefficients (octanol/water) to assess lipophilicity .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to evaluate unbound fraction .
Q. What crystallographic challenges arise in resolving the pyrazolo-oxazine conformation?
- Technical Considerations :
- Twinned crystals : Apply SHELXD for structure solution and SHELXL for refinement of twinned data .
- Disorder modeling : Use PART instructions in SHELXL to handle flexible fluorenyl groups .
- Data resolution : Aim for <1.0 Å resolution (synchrotron sources preferred) to resolve hydrogen bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
